4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine
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Overview
Description
4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system with a chlorine atom at the 4-position and a cyclohexyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of intermediates such as 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine, which is then chlorinated using reagents like phosphorus oxychloride or non-phosphorus chlorination reagents . The reaction conditions often require precise control of temperature and solvent to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to achieve higher yields and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Suzuki Coupling: It can undergo Suzuki coupling reactions to form carbon-carbon bonds, which are useful in the synthesis of more complex molecules.
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride or non-phosphorus chlorination reagents are commonly used for chlorination reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential anticancer agents.
Materials Science: Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Research: The compound’s ability to interact with specific molecular targets makes it valuable in studying cellular pathways and disease mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells . The specific pathways involved may include the inhibition of tyrosine kinases and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrimidine core but lacks the benzofuran and cyclohexyl groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential kinase inhibitory activity.
Uniqueness
4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine is unique due to its fused benzofuran and pyrimidine ring system, which imparts distinct electronic properties and potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H15ClN2O |
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Molecular Weight |
286.75 g/mol |
IUPAC Name |
4-chloro-2-cyclohexyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H15ClN2O/c17-15-14-13(11-8-4-5-9-12(11)20-14)18-16(19-15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
InChI Key |
ZABNBNBJZQVPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C(=N2)Cl)OC4=CC=CC=C43 |
Origin of Product |
United States |
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